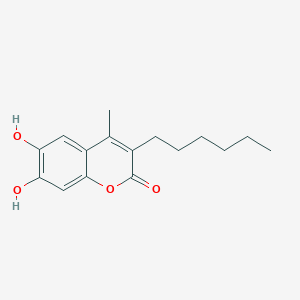

3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,17-18H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPNUVDECPWAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with hexyl bromide under basic conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 7-position is replaced by the hexyl group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydrochromen derivatives.

Substitution: Formation of various alkyl or aryl-substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The biological effects of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

6,7-Dihydroxy-4-methyl-2H-chromen-2-one (4-Methylesculetin, CAS 529-84-0)

- Structure : Lacks the 3-hexyl group.

- Properties :

- Key Difference : Absence of the hexyl chain reduces lipophilicity (logP: ~1.5) compared to the 3-hexyl derivative, likely affecting membrane permeability and bioavailability.

5,7-Dihydroxy-4-propyl-2H-chromen-2-one

- Structure : Propyl group at position 4 instead of methyl; hydroxyls at 5,5.

- Activity : Antimicrobial properties were enhanced with longer alkyl chains at position 4 .

- Comparison : Substitution at position 4 vs. 3 alters steric and electronic interactions with biological targets.

6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one

- Structure : Methoxy groups at positions 5 and 7.

- Synthesis : Prepared via selective methylation of hydroxyl groups .

Mannich Base Derivatives (e.g., 6,7-Dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one)

- Structure : Mannich bases introduce amine-containing groups at position 8.

- Activity : Demonstrated antiproliferative effects in HeLa cells (IC50: ~60% inhibition) due to o-dihydroxy configuration .

- Comparison : The 3-hexyl group in the target compound may enhance hydrophobic interactions with cellular targets, while Mannich bases rely on polar amine groups for activity.

Physicochemical Properties

| Compound | Molecular Weight | logP (Calculated) | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|

| 3-Hexyl-6,7-dihydroxy-4-methyl | 278.3 | ~3.5 | ~200–220* | Low |

| 4-Methylesculetin | 192.2 | 1.5 | 274–276 | Moderate |

| 5,7-Dihydroxy-4-propyl | 220.2 | ~2.2 | 180–185 | Low |

| 6,7-Dihydroxy-5,8-dimethoxy | 238.2 | ~1.0 | 250–255 | Moderate |

*Estimated based on alkyl chain effects.

Biological Activity

3-Hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities. The compound's structure, characterized by a chromenone backbone with hydroxyl and hexyl substituents, enhances its solubility and lipophilicity, which are critical for its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and neuroprotective properties.

The unique structure of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one contributes to its biological activity. The hydroxyl groups at positions 6 and 7 increase the compound's solubility in biological systems, while the hexyl group enhances its lipophilicity. These attributes are essential for interaction with biological membranes and targets.

Anticancer Activity

Research indicates that 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one exhibits significant anticancer properties. A study evaluated various coumarin derivatives' effects on cell proliferation in cancer cell lines such as MDA-MB-468 (breast carcinoma) and SK-OV-3 (ovarian adenocarcinoma). The results showed that compounds similar to 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one inhibited cell proliferation by 53% to 74% .

| Cell Line | Inhibition (%) |

|---|---|

| MDA-MB-468 | 53 - 74 |

| SK-OV-3 | 53 - 74 |

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. For instance, in vitro studies demonstrated that it effectively reduced reactive oxygen species (ROS) levels in PC12 cells exposed to oxidative stress. The compound's ability to scavenge free radicals suggests potential therapeutic applications in neurodegenerative diseases .

The mechanism through which 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one exerts its biological effects is multifaceted:

- Cell Proliferation Inhibition : By modulating signaling pathways involved in cell growth and apoptosis.

- Antioxidant Defense : Enhancing cellular antioxidant defenses by upregulating endogenous antioxidant enzymes.

- Neuroprotection : Protecting neuronal cells from oxidative damage through ROS scavenging.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study conducted on human cancer cell lines showed promising results in inhibiting cancer cell proliferation and inducing apoptosis.

- Neuroprotective Effects : Research indicated that treatment with 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one significantly reduced cytotoxicity induced by hydrogen peroxide in neuronal cells .

Q & A

Q. What are the optimal synthetic routes for 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, and how does the hexyl substituent influence reaction conditions?

- Methodology :

Multi-step synthesis typically involves:

Core scaffold construction : Start with a resorcinol derivative to form the chromenone backbone via Pechmann condensation or modified Friedel-Crafts alkylation .

Functionalization : Introduce the hexyl group at the 3-position using alkylation or nucleophilic substitution. The hexyl chain’s hydrophobicity may require phase-transfer catalysts or sonication to enhance reactivity in polar solvents .

Hydroxylation : Protect/deprotect hydroxyl groups at positions 6 and 7 using trimethylsilyl (TMS) or acetyl protecting groups to prevent side reactions .

- Key Challenge : Balancing regioselectivity during hydroxylation and avoiding over-oxidation.

Q. Which spectroscopic techniques are most effective for characterizing 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar coumarins (e.g., δ 5.8–6.4 ppm for the 2H-chromen-2-one lactone ring) .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish hexyl vs. shorter alkyl chains .

- X-ray Crystallography : Resolve spatial arrangement of the hexyl group and hydroxyls, though crystallization may require co-solvents due to hydrophobicity .

Q. How does the solubility profile of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one compare to its structural analogs?

- Methodology :

- Experimental : Measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.

- Comparative Analysis : Compare with analogs like 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one (CAS 23368-41-4), where the hexyl group enhances lipid solubility but reduces aqueous solubility vs. benzyl derivatives .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one with target enzymes (e.g., kinases or oxidoreductases)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to measure binding kinetics (ka, kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the hexyl chain and hydrophobic enzyme pockets .

- Mutagenesis Studies : Identify critical residues by testing binding with enzyme mutants lacking hydrophobic domains .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare hydroxyl group positioning (6,7 vs. other positions) and alkyl chain length. For example, 3-hexyl derivatives may exhibit stronger membrane penetration but lower redox activity vs. shorter-chain analogs .

- Assay Conditions : Standardize protocols for reactive oxygen species (ROS) detection (e.g., DCFH-DA assay pH, temperature) to minimize variability .

- Computational Modeling : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict redox behavior .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate logP (hexyl chain increases lipophilicity), bioavailability, and CYP450 metabolism .

- Molecular Dynamics (MD) Simulations : Model diffusion across lipid bilayers to assess blood-brain barrier permeability .

- QSAR Models : Corrogate bioactivity data with substituent parameters (e.g., Hammett σ for hydroxyl groups) .

Q. How do crystallographic studies inform the conformational stability of 3-hexyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve intramolecular hydrogen bonds (e.g., 6-OH⋯O=C lactone) and hexyl chain packing. Compare with analogs like 4,7,8-trimethyl-2H-chromen-2-one, where methyl groups induce torsional strain .

- Thermogravimetric Analysis (TGA) : Measure thermal stability; longer alkyl chains may lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.